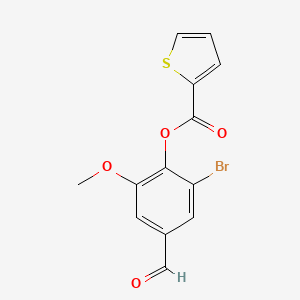![molecular formula C15H21NO2 B4930970 4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione is a heterocyclic compound that has become increasingly popular in scientific research due to its unique properties. This compound is commonly referred to as CTX or cyclothiazomycin and has been the subject of numerous studies in recent years. The purpose of
作用機序
The mechanism of action of CTX is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and DNA replication. CTX has been shown to bind to the D-alanyl-D-alanine residues of peptidoglycan, which prevents the cross-linking of the cell wall. This leads to cell lysis and death of the bacteria. CTX has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication.
Biochemical and Physiological Effects:
CTX has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its antibacterial, antifungal, and anticancer properties, CTX has also been shown to exhibit anti-inflammatory and antioxidant effects. CTX has been shown to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.
実験室実験の利点と制限
One of the main advantages of CTX is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a valuable tool for researchers studying these organisms. CTX is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CTX is its low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on CTX. One area of interest is the development of CTX derivatives with improved solubility and potency. Another area of interest is the study of CTX in animal models to determine its efficacy and toxicity in vivo. Additionally, the potential use of CTX as a therapeutic agent for bacterial infections, fungal infections, and cancer should be further explored. Finally, the mechanism of action of CTX should be further elucidated to better understand its antibacterial, antifungal, and anticancer properties.
合成法
The synthesis method of CTX involves the reaction of cyclohexanone with a primary amine, followed by oxidation and cyclization. The resulting product is a white crystalline powder that is soluble in water and organic solvents. The synthesis method of CTX has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
CTX has been extensively studied for its antibacterial, antifungal, and anticancer properties. In vitro studies have shown that CTX exhibits potent activity against a wide range of gram-positive and gram-negative bacteria, as well as fungi. CTX has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer.
特性
IUPAC Name |
4-cyclohexyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c17-14-12-9-6-7-10(8-9)13(12)15(18)16(14)11-4-2-1-3-5-11/h9-13H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKKQSLZEBXQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3C4CCC(C4)C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![4-[(3-bromo-4-methylphenyl)diazenyl]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4930915.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4930926.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)

![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)

![(2S)-1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methyl-2-phenylpiperazine](/img/structure/B4930974.png)
